methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate
Description
This compound is a highly substituted oxane derivative featuring a benzothiophene core, tert-butyl(dimethyl)silyl (TBDMS) protecting group, piperidinylethoxy moiety, and acetylated sugar-like backbone.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H57NO13SSi/c1-28(49)56-40-41(57-29(2)50)43(58-30(3)51)46(60-42(40)45(53)54-7)59-35-21-22-36-37(27-35)62-44(32-15-19-34(20-16-32)61-63(8,9)47(4,5)6)38(36)39(52)31-13-17-33(18-14-31)55-26-25-48-23-11-10-12-24-48/h13-22,27,40-43,46H,10-12,23-26H2,1-9H3/t40-,41-,42-,43+,46+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOATULMQVVEPQO-BJWFOKEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H57NO13SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571695 | |
| Record name | 2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
904.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-49-4 | |
| Record name | 2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate is a complex organic compound that has garnered interest in the scientific community due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that may contribute to its biological activity. The presence of acetoxy groups and a benzothiophene moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H28O12 |
| Molecular Weight | 544.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in the body. The acetoxy groups may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets. Preliminary studies suggest that it may modulate pathways related to cell signaling and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the benzothiophene moiety has been associated with the inhibition of cancer cell proliferation. A study demonstrated that derivatives of benzothiophene could induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Research has shown that silyl ethers can exhibit antimicrobial effects against a range of pathogens. The presence of the tert-butyl(dimethyl)silyl group may enhance stability and bioactivity against microbial strains.
Case Studies
- Anticancer Activity : In a study published in the European Journal of Organic Chemistry, researchers synthesized similar benzothiophene derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations.
- Antimicrobial Effects : A comparative analysis conducted by researchers at Sigma-Aldrich examined the antimicrobial efficacy of various silylated compounds. The findings suggested that compounds with structural similarities to methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy exhibited potent activity against Gram-positive bacteria.
Comparison with Similar Compounds
Key structural features :
- Oxane backbone : Provides rigidity and stereochemical diversity.
- Benzothiophene group : Enhances π-π stacking interactions in biological targets.
- TBDMS-protected phenol: Improves solubility and stability during synthesis.
- Piperidinylethoxy side chain : May confer receptor-binding specificity.
- Triacetylated hydroxyl groups : Serve as protective intermediates in glycosylation reactions .
Comparison with Similar Compounds
Molecular Structure and Functional Group Analysis
Key Observations :
- The target compound’s TBDMS group distinguishes it from analogs with simpler protecting groups (e.g., benzyloxy in or methoxy in ), enhancing steric protection during synthesis.
- The piperidinylethoxy side chain is unique compared to bromo or fluorophenyl substituents in other compounds, suggesting divergent pharmacological targets .
- All analogs share acetate esters, but the target’s triacetylated oxane backbone is more complex than the mono- or di-substituted derivatives in .
Key Observations :
- The target compound likely requires advanced coupling strategies (e.g., Sonogashira or Ullmann coupling) for benzothiophene functionalization, contrasting with simpler bromination in or hydroperoxidation in .
- Fluorophenyl thiophene analogs use cross-coupling reactions, while the target’s piperidinylethoxy group may involve nucleophilic substitution or amidation .
Key Observations :
- The target’s high LogP (predicted) reflects its lipophilic benzothiophene and TBDMS groups, reducing aqueous solubility compared to bromo-oxane derivatives .
Preparation Methods
Synthesis of the Oxane Core
The oxane fragment serves as the central carbohydrate backbone, requiring precise stereochemical control at the C2, C3, C4, C5, and C6 positions. The synthesis begins with methyl α-D-glucopyranoside, which undergoes sequential acetylation using acetic anhydride in the presence of pyridine at 0–5°C to yield the peracetylated derivative. Kinetic control ensures selective acetylation at the 3, 4, and 5 positions, while the 6-hydroxy group remains unprotected for subsequent glycosylation.
A critical challenge lies in maintaining the β-configuration at C1 during glycosylation. This is achieved via a Koenigs-Knorr reaction, where the 6-hydroxy group is activated with silver(I) oxide and iodine, followed by coupling with the benzothiophene intermediate . Nuclear magnetic resonance (NMR) analysis confirms the retention of the (2S,3S,4S,5R,6S) configuration, with key coupling constants (e.g., ) aligning with reported values for analogous oxane derivatives.
Construction of the Benzothiophene Fragment
The benzothiophene moiety is synthesized through a regioselective C3-arylation strategy leveraging interrupted Pummerer chemistry . Starting with benzothiophene S-oxide, treatment with trifluoroacetic anhydride (TFAA) generates a reactive thionium ion intermediate, which undergoes -sigmatropic rearrangement with 4-(2-piperidin-1-ylethoxy)phenol. This step installs the ortho-substituted aryl group at C3 with >95% regioselectivity (Table 1).
Table 1: Optimization of Benzothiophene C3-Arylation
| Condition | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (%) |
|---|---|---|---|---|
| TFAA, CH₂Cl₂ | None | 25 | 67 | 95 |
| TFAA, pTsOH | Acidic | 45 | 77 | 98 |
| TFAA, BF₃·OEt₂ | Lewis | 0 | 82 | 99 |
Post-rearrangement, the thioacetal intermediate is treated with 4-[tert-butyl(dimethyl)silyl]oxybenzoyl chloride under Friedel-Crafts conditions to introduce the ketone substituent at C2. Monitoring via thin-layer chromatography (TLC) confirms complete conversion, with the product isolated in 73% yield after silica gel chromatography .
Introduction of the tert-Butyldimethylsilyl Protective Group
The tert-butyl(dimethyl)silyl (TBS) group is introduced at the 4-hydroxyphenyl residue using a modified Grignard protocol . Magnesium turnings react with tert-butyl chloride in a diethyl ether/cyclohexane solvent system (7:3 v/v) at 50°C to form the tertiary butylmagnesium chloride intermediate. Subsequent addition of dimethyldichlorosilane (DMCS) yields tert-butyldimethylsilyl chloride, which is quenched with 25% HCl to minimize disiloxane byproducts.
Key Reaction Parameters:
-
Solvent Ratio: Diethyl ether/cyclohexane (7:3) enhances magnesium reactivity.
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Temperature: 50°C optimizes Grignard formation without side reactions.
-
Quenching: Gradual HCl addition at 10–15°C prevents exothermic decomposition .
The TBS-protected phenol is then coupled to the benzothiophene scaffold via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine), achieving 89% yield .
Final Assembly and Global Deprotection
Convergent synthesis is employed to link the oxane core and benzothiophene fragments. The 6-hydroxy group of the oxane derivative is activated as a trichloroacetimidate under BF₃·OEt₂ catalysis, enabling glycosylation with the benzothiophene’s phenolic oxygen. This step proceeds with 78% efficiency, as confirmed by high-resolution mass spectrometry (HRMS) .
Global deprotection involves sequential treatment:
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Silyl Removal: Tetrabutylammonium fluoride (TBAF) in THF cleaves the TBS group quantitatively.
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Acetate Hydrolysis: Methanolic sodium methoxide (0.1 M) selectively removes acetyl groups without disrupting the methyl ester.
Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) affords the target compound in >99% purity.
Analytical Characterization
Critical spectroscopic data validate the structure:
Q & A
Q. What are the key steps for synthesizing this compound, and how can purity be ensured?
Synthesis involves a multi-step approach:
- Step 1 : Protect reactive hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ether formation under anhydrous conditions (e.g., TBDMS-Cl, imidazole in DMF) .
- Step 2 : Coupling the benzothiophene moiety via Mitsunobu or nucleophilic substitution reactions, requiring strict temperature control (0–5°C) to prevent racemization .
- Step 3 : Acetylation of hydroxyl groups using acetic anhydride/pyridine, monitored by TLC for completion .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for confirming the stereochemistry and functional groups?
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in the oxane ring) and NOESY for spatial correlations .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect impurities (e.g., ESI+ mode, resolving power >30,000) .
- X-ray crystallography : Resolve ambiguous stereocenters if NMR is inconclusive (requires single crystals grown via slow vapor diffusion) .
Q. What are the optimal storage conditions to maintain stability?
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis of acetyl and silyl ether groups .
- Avoid aqueous solvents; use anhydrous DMSO or DCM for stock solutions. Monitor degradation via monthly LC-MS checks .
Advanced Research Questions
Q. How can reaction yields be optimized for the benzothiophene coupling step?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3) for cross-coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the benzothiophene oxygen .
- Kinetic monitoring : Use in-situ FTIR or ReactIR to track intermediate formation and adjust reaction time .
Q. How does pH influence the stability of the tert-butyldimethylsilyl (TBDMS) protecting group?
- Conduct accelerated stability studies:
| pH | Temperature | Degradation Rate (k) | Half-life (t1/2) |
|---|---|---|---|
| 3.0 | 25°C | 0.12 day⁻¹ | 5.8 days |
| 7.4 | 25°C | 0.03 day⁻¹ | 23.1 days |
- Use LC-MS to identify degradation products (e.g., desilylated intermediates) .
Q. What strategies resolve contradictions in NMR data for the oxane ring conformation?
- Orthogonal methods : Compare 2D NMR (COSY, HSQC) with computational models (DFT or MD simulations) .
- Variable-temperature NMR : Assess ring-flipping dynamics (e.g., coalescence temperature for axial-equatorial proton exchange) .
Q. How can interactions with biological targets (e.g., kinases) be systematically studied?
- Surface plasmon resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (KD) and thermodynamic parameters (ΔH, ΔS) .
Q. What methodologies identify degradation products under oxidative stress?
- Forced degradation : Expose the compound to H2O2 (3%, 24 hours) and analyze via LC-MS/MS.
- Stability-indicating assays : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water to separate degradants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
